molecular formula C20H15NO8S2 B1680610 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy- CAS No. 87-03-6

2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-

Cat. No. B1680610
CAS RN: 87-03-6
M. Wt: 461.5 g/mol
InChI Key: BQVLLTHCZQAJNH-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy-3-(phenylazo)-, disodium salt, also known as DirectRed31, is a chemical compound with the CAS Number: 5001-72-9 . It has a molecular weight of 713.66 . The IUPAC name for this compound is sodium (E)-7,7’-azanediylbis(4-hydroxy-3-((E)-phenyldiazenyl)naphthalene-2-sulfonate) .


Synthesis Analysis

The synthesis of 2-Naphthalenesulfonic acid involves the sulfonation of naphthalene with sulfuric acid. This process occurs under equilibrating conditions that allow the 1-sulfonic acid isomer to convert to the more stable 2-sulfonic acid .


Molecular Structure Analysis

The molecular structure of 2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy-3-(phenylazo)-, disodium salt is complex. The InChI code for this compound is 1S/C32H23N5O8S2.2Na/c38-31-25-13-11-23 (15-19 (25)17-27 (46 (40,41)42)29 (31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20 (16-24)18-28 (47 (43,44)45)30 (32 (26)39)37-35-22-9-5-2-6-10-22 .


Chemical Reactions Analysis

The chemical reactions of 2-Naphthalenesulfonic acid are diverse. For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 713.66 . It is stored at a temperature of 28 C . The solubility of this chemical has been described as soluble in DMSO.

Scientific Research Applications

Synthesis and Dye Intermediates

  • 2-Naphthalenesulfonic acid derivatives are utilized in synthesizing various dye intermediates. For instance, acylation and coupling reactions involving naphthalenesulfonic acids lead to the creation of specialized dyes used in various industries. This process involves complex chemical reactions, highlighting the significance of naphthalenesulfonic acids in dye manufacturing (Katritzky et al., 1993).

Pharmaceutical Research

  • Certain naphthalenesulfonic acid analogs have been synthesized and evaluated for their effects on HIV-1 and HIV-2. These compounds, derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, represent potential leads in the development of anti-HIV agents, showcasing the therapeutic relevance of naphthalenesulfonic acid in medical research (Mohan et al., 1991).

Environmental and Industrial Applications

  • Naphthalenesulfonic acids are involved in environmental studies, particularly in assessing the impact of industrial effluents. For example, benzene- and naphthalenesulfonates, used in various industries, are studied for their presence and effects in wastewater, highlighting the environmental aspects of naphthalenesulfonic acids (Alonso et al., 1999).

Biochemical Research

  • In biochemical research, naphthalenesulfonic acids have been studied for their biotransformation by algae, which is essential for understanding the ecological impact and potential bioremediation uses of these compounds. The transformation of naphthalenesulfonic acids by algae like Scenedesmus obliquus demonstrates the potential of these organisms in environmental clean-up processes (Kneifel et al., 1997).

Safety And Hazards

2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy-3-(phenylazo)-, disodium salt is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]naphthalene-2-sulfonic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO8S2/c22-19-9-15(30(24,25)26)7-11-5-13(1-3-17(11)19)21-14-2-4-18-12(6-14)8-16(10-20(18)23)31(27,28)29/h1-10,21-23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVLLTHCZQAJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8058952
Record name 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-
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Molecular Weight

461.5 g/mol
Source PubChem
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Product Name

Rhoduline Acid

CAS RN

87-03-6
Record name Di-J acid
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Record name 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-
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Record name 4,4'-dihydroxy-7,7'-iminodi(naphthalene-2-sulphonic acid)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Morin, AJ PREECE - 205.193.152.61
Publication after screening assessment of a substance—Trisiloxane, octamethyl-(MDM), CAS (see footnote 1) RN 107-51-7—specified on the Domestic Substances List (subsection 77 (…
Number of citations: 11 205.193.152.61

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